4-[(5-Nitrofuran-2-yl)methyl]morpholine
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Overview
Description
4-[(5-Nitrofuran-2-yl)methyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitrofuran-2-yl)methyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Starting Materials: 5-nitrofuran-2-carbaldehyde and morpholine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach can enhance the yield and purity of the compound while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitrofuran-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-[(5-aminofuran-2-yl)methyl]morpholine, while oxidation can produce this compound N-oxide .
Scientific Research Applications
4-[(5-Nitrofuran-2-yl)methyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(5-Nitrofuran-2-yl)methyl]morpholine involves the activation of the nitrofuran moiety by nitroreductase enzymes. These enzymes reduce the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components, leading to cell death . The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used for topical infections and as a urinary catheter coating.
Uniqueness
4-[(5-Nitrofuran-2-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and potentially improve its efficacy compared to other nitrofuran derivatives .
Properties
CAS No. |
73315-70-5 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(5-nitrofuran-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H12N2O4/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2 |
InChI Key |
IKBQLPBZEYFMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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